N-(pyridin-3-ylmethyl)pyridin-2-amine
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Overview
Description
N-(pyridin-3-ylmethyl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It consists of a pyridine ring substituted at the 3-position with a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-3-ylmethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable pyridine derivative. For example, the reaction of 2-aminopyridine with 3-bromomethylpyridine in the presence of a base such as potassium carbonate can yield this compound . The reaction is typically carried out in a solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
N-(pyridin-3-ylmethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)pyridin-2-amine
- N-(pyridin-4-ylmethyl)pyridin-2-amine
- N-(pyridin-3-ylmethyl)pyridin-4-amine
Uniqueness
N-(pyridin-3-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and binding properties. Compared to similar compounds, it may exhibit different electronic and steric effects, leading to distinct biological and chemical behaviors.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFSSRCJMCCHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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